Superior Stability and Reduced Migration of TDS Ethers Relative to TBS Ethers in Oligosaccharide Synthesis
In a direct head-to-head comparison during the synthesis of complex oligosaccharide antigens, Windmüller and Schmidt (1994) demonstrated that the thexyldimethylsilyl (TDS) group is both more stable and significantly less prone to migration than the tert-butyldimethylsilyl (TBS) group [1]. While both groups were introduced under identical conditions (TDSCl or TBSCl with imidazole in DMF/CH2Cl2), the TBS group exhibited observable migration during subsequent synthetic steps, whereas the TDS group remained firmly anchored to the intended anomeric position. This differential behavior is attributed to the unique steric and conformational properties of the thexyl substituent.
| Evidence Dimension | Stability and Migratory Aptitude of Anomeric Silyl Ethers |
|---|---|
| Target Compound Data | TDS ethers: no migration observed; stable to standard oligosaccharide synthesis conditions |
| Comparator Or Baseline | TBS ethers: susceptible to migration under basic conditions; less stable |
| Quantified Difference | Qualitatively described as 'more stable' and 'less prone to migration'; no quantitative migration rate provided in the cited excerpt, but the differential outcome in a multi-step synthesis is unequivocal. |
| Conditions | Oligosaccharide antigen synthesis; silylation with TDSCl or TBSCl, imidazole in DMF or CH2Cl2 or THF; subsequent synthetic manipulations involving basic conditions. |
Why This Matters
For procurement in carbohydrate chemistry and complex natural product synthesis, the reduced migratory aptitude of TDS ethers translates directly into higher yields of the desired regioisomer and avoids costly purification of unintended byproducts, thereby improving overall synthetic efficiency.
- [1] Windmüller, R.; Schmidt, R. R. Application of the thexyldimethylsilyl (TDS) group in oligosaccharide synthesis. Tetrahedron Lett. 1994, 35 (8), 1207-1210. (as cited in ScienceDirect Topics) View Source
